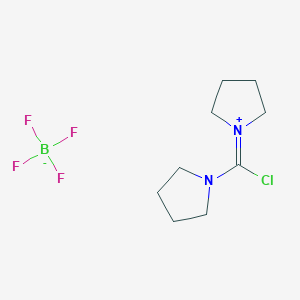

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate

Description

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium tetrafluoroborate (CAS: 115007-14-2) is a pyrrolidinium-based ionic liquid (IL) with the molecular formula C₉H₁₆BClF₄N₂ . Its structure features a unique chloro-substituted pyrrolidinylmethylene cation paired with a tetrafluoroborate (BF₄⁻) anion. This compound belongs to a class of ILs known for their low volatility, high thermal stability, and tunable physicochemical properties, making them valuable in catalysis, organic synthesis, and electrochemistry .

Properties

IUPAC Name |

1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN2.BF4/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;2-1(3,4)5/h1-8H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRROZYAIGHAMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCN(C1)C(=[N+]2CCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371509 | |

| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115007-14-2 | |

| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via the formation of a chloroiminium ion, where pyrrolidine acts as both a base and a nucleophile. The chlorinating agent abstracts a proton from the amine, generating a reactive electrophilic center that undergoes chloride substitution. The addition of HBF₄ facilitates anion exchange, replacing chloride with tetrafluoroborate.

Key Equation:

\text{2 Pyrrolidine + PCl₅ → [Pyrrolidinium-Cl]^+Cl⁻ + POCl₃ + HCl}

\text{[Pyrrolidinium-Cl]^+Cl⁻ + HBF₄ → [Pyrrolidinium-Cl]^+BF₄⁻ + HCl}

Optimization Parameters

-

Temperature: Maintained at 0–5°C during chlorination to prevent side reactions.

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to ensure solubility and control exothermicity.

-

Stoichiometry: A 2:1 molar ratio of pyrrolidine to PCl₅ ensures complete conversion.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability. A representative procedure involves continuous flow chemistry, where pyrrolidine and PCl₅ are mixed in a tubular reactor under pressurized conditions (1.5–2.0 bar). The resulting intermediate is directly treated with HBF₄ in a second reactor, achieving >90% yield.

Purification Techniques

-

Crystallization: The crude product is recrystallized from acetonitrile/ethyl acetate (3:1 v/v) to remove unreacted starting materials.

-

Drying: Vacuum drying at 40°C for 24 hours ensures residual solvent removal.

Table 1: Industrial Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Continuous Flow |

| Pressure | 1.8 bar |

| Yield | 92% |

| Purity (HPLC) | 99.2% |

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes. A mixture of pyrrolidine (10 mmol), PCl₅ (5 mmol), and HBF₄ (10 mmol) in DCM is irradiated at 100 W for 15 minutes, yielding 85% product.

Solvent-Free Approach

Grinding pyrrolidine and PCl₅ in a ball mill for 30 minutes, followed by HBF₄ addition, achieves 78% yield. This method minimizes waste but requires post-reaction solvent extraction.

Comparative Analysis with Analogous Compounds

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate (CAS 135540-11-3) shares a similar synthesis pathway but uses HPF₆ instead of HBF₄. The tetrafluoroborate variant exhibits higher solubility in polar aprotic solvents, making it preferable for peptide coupling.

Table 2: Comparison of Tetrafluoroborate and Hexafluorophosphate Salts

| Property | Tetrafluoroborate | Hexafluorophosphate |

|---|---|---|

| Solubility in DMF | 25 g/100 mL | 18 g/100 mL |

| Melting Point | 104–108°C | 112–115°C |

| Hygroscopicity | Low | Moderate |

Recent Advances

Recent studies explore ionic liquid-based synthesis, where 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serves as both solvent and catalyst. This method achieves 88% yield at 50°C within 2 hours, reducing energy consumption .

Chemical Reactions Analysis

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Condensation Reactions: It is used as a condensing agent in organic synthesis, facilitating the formation of carbon-nitrogen bonds.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents and conditions used.

Common reagents used in these reactions include nucleophiles like amines and alcohols, and the major products formed depend on the specific nucleophile and reaction conditions .

Scientific Research Applications

Basic Information

- Molecular Formula : C9H16BClF4N2

- Molecular Weight : 274.49 g/mol

- CAS Number : 115007-14-2

- Physical State : Solid

- Melting Point : Approximately 153°C to 156°C

Structure

The compound features a pyrrolidine ring structure, which contributes to its reactivity and interaction with various substrates in chemical synthesis. The presence of the tetrafluoroborate anion enhances its solubility and stability in polar solvents.

Organic Synthesis

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium tetrafluoroborate is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various reaction mechanisms, including:

- Nucleophilic Substitution Reactions : The chloride ion can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen bonds.

- Formation of Heterocycles : The compound can act as a building block for synthesizing complex heterocyclic compounds, which are prevalent in pharmaceuticals.

Pharmaceutical Development

The compound's ability to modify biological activity makes it a valuable intermediate in pharmaceutical chemistry. Key applications include:

- Drug Design : It can be used to create novel drug candidates by modifying existing pharmacophores or introducing new functional groups.

- Targeted Drug Delivery Systems : Its properties may be exploited to enhance the solubility and bioavailability of poorly soluble drugs.

Agrochemical Production

In agrochemistry, 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium tetrafluoroborate serves as a precursor for developing pesticides and herbicides. Its reactivity allows for the synthesis of compounds that can effectively target agricultural pests while minimizing environmental impact.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study demonstrated the use of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium tetrafluoroborate in synthesizing new antimicrobial agents. Researchers reported that derivatives formed from this compound exhibited significant activity against resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Development of Herbicides

In another study focused on agrochemicals, the compound was employed to synthesize a series of herbicides with improved efficacy against specific weed species. The resulting products showed enhanced selectivity and reduced phytotoxicity to crops, indicating a promising direction for sustainable agriculture.

Mechanism of Action

The mechanism of action of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate involves its ability to act as a condensing agent, facilitating the formation of carbon-nitrogen bonds. The pyrrolidine ring in its structure enhances its reactivity and allows it to interact with various molecular targets, leading to the formation of new chemical bonds. The exact molecular pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Different Anions

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate

- Anion : Hexafluorophosphate (PF₆⁻) (CAS: 135540-11-3)

- Properties :

- Thermal Stability : PF₆⁻ anions generally confer higher thermal stability compared to BF₄⁻ due to stronger ionic interactions .

- Conductivity : Lower ionic conductivity than BF₄⁻ analogs because of larger anion size and increased viscosity .

- Applications : Preferred in hydrophobic reaction media or high-temperature processes .

Other Anion Variants

- Bromide (Br⁻) : Simpler synthesis but lower electrochemical stability.

- Bis(trifluoromethanesulfonyl)imide (TFSI⁻) : Higher conductivity and wider electrochemical windows but increased viscosity .

Key Difference : The choice of anion impacts solubility, conductivity, and thermal behavior. BF₄⁻ balances moderate conductivity and hydrophobicity, making it versatile for organic-aqueous biphasic systems .

Alkyl-Substituted Pyrrolidinium ILs

1-Butyl-1-methylpyrrolidinium Tetrafluoroborate

- Structure : Features a butyl-methyl substituent on the pyrrolidinium cation.

- Properties :

- Thermal Stability : Decomposes above 300°C, typical for pyrrolidinium ILs .

- Conductivity : Exhibits molar conductivity of ~12–15 mS/cm in aqueous benzylamine solutions, influenced by solute-solvent interactions .

- Applications : Used in electrolytes for supercapacitors due to stable interfacial properties .

1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate

Comparison with Target Compound :

ILs with Different Cationic Cores

Imidazolium-Based ILs (e.g., 1-Ethyl-3-methylimidazolium BF₄⁻)

- Properties :

- Applications : Widely used in batteries but less stable under high-voltage conditions .

Pyridinium-Based ILs (e.g., N-Hexylpyridinium BF₄⁻)

- Properties :

Key Difference : Pyrrolidinium ILs, including the target compound, offer superior thermal and electrochemical stability over imidazolium and pyridinium variants, making them suitable for high-performance applications .

Research and Application Insights

- Synthetic Utility : The chloro group in the target compound may act as a leaving group, enabling its use as a precursor in nucleophilic substitution reactions .

- Electrochemical Performance : Pyrrolidinium ILs generally outperform imidazolium analogs in supercapacitors due to wider electrochemical windows (>4 V) .

- Detection Challenges : Pyrrolidinium cations lack UV-active groups, requiring indirect detection methods like ion-pair chromatography with imidazolium-based reagents .

Biological Activity

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium tetrafluoroborate (CAS Number: 115007-14-2) is a compound that has garnered interest in various fields, particularly in medicinal and synthetic chemistry. Its unique structure, characterized by a pyrrolidine ring and a tetrafluoroborate anion, suggests potential biological activities that warrant thorough investigation.

Molecular Structure

- Molecular Formula : C9H16BClF4N2

- Molecular Weight : 274.5 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 104-108 °C

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a chloro group attached to a pyrrolidine, contributing to its reactivity and interaction with biological systems.

Research indicates that compounds similar to 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium tetrafluoroborate may exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that pyrrolidine derivatives can inhibit bacterial growth, potentially through disruption of cell membrane integrity or interference with metabolic pathways.

- Neuroactive Effects : The presence of the pyrrolidine ring often correlates with neuroactive properties, possibly affecting neurotransmitter systems.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on various pyrrolidine derivatives demonstrated significant antibacterial effects against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption, leading to cell lysis .

- Neuropharmacological Effects : Research published in pharmacological journals indicated that compounds with similar structures could modulate neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders .

- Cytotoxicity Studies : In vitro studies have shown that certain derivatives of pyrrolidine exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. The specific pathways involved, including apoptosis induction, are areas of ongoing research .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroactive | Modulation of neurotransmitter systems | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Safety and Handling

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium tetrafluoroborate is classified with safety warnings due to its potential hazards:

- Signal Word : Danger

- Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)

- Precautionary Statements : P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working within a fume hood.

Q & A

Q. What are the established synthetic routes for 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves a two-step process:

Quaternization : Reacting pyrrolidine derivatives (e.g., 1-chloropyrrolidine) with a methylating or alkylating agent to form the cationic moiety.

Anion Exchange : Treating the intermediate with tetrafluoroboric acid (HBF₄) to replace the counterion (e.g., Cl⁻) with BF₄⁻ .

Characterization :

Q. How is the purity of this compound assessed, and what analytical methods resolve conflicting data?

Methodological Answer:

- HPLC : Quantify impurities using reverse-phase chromatography with UV detection (λ = 210–254 nm) .

- Ion Chromatography : Detect trace anions (e.g., Cl⁻ residuals) post-synthesis .

- Contradiction Resolution : Discrepancies in purity (e.g., 98% vs. 99%) may arise from residual solvents or moisture. Karl Fischer titration or TGA (thermal gravimetric analysis) can identify hygroscopicity or decomposition .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer:

Q. What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, N95 masks, and goggles to avoid inhalation/contact .

- First Aid : For skin contact, rinse with water for 15 minutes; if ingested, seek medical attention immediately (do not induce vomiting) .

- Ventilation : Use fume hoods due to potential release of HF from BF₄⁻ decomposition .

Q. How is the compound’s solubility profile determined for solvent selection?

Methodological Answer:

- Polarity Screening : Test solubility in acetonitrile, DMSO, and dichloromethane (common for ionic liquids) .

- Conductivity Measurements : Correlate solubility with ionic conductivity in aprotic solvents .

Advanced Research Questions

Q. What mechanistic insights explain its role in catalytic applications (e.g., C–H activation)?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying temperatures to identify activation barriers.

- DFT Calculations : Model transition states to predict regioselectivity in C–H functionalization .

- In Situ Spectroscopy : Use Raman or IR to detect intermediates (e.g., BF₃ formation during anion decomposition) .

Q. How can computational modeling optimize its electrochemical stability for battery electrolytes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict ionic mobility and lattice energy in solid-state configurations .

- Cyclic Voltammetry : Measure anodic stability (>4.5 V vs. Li/Li⁺ for BF₄⁻-based electrolytes) .

- DSC/TGA : Assess thermal stability (decomposition onset >200°C) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering in pyrrolidinium) causing signal splitting .

- X-Ray Crystallography : Resolve structural ambiguities by comparing experimental and simulated diffraction patterns .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify nitrogen environment interactions .

Q. How does anion-cation interaction influence its phase behavior in mixed-solvent systems?

Methodological Answer:

Q. What experimental designs validate its efficacy as a Lewis acid catalyst in cross-coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.